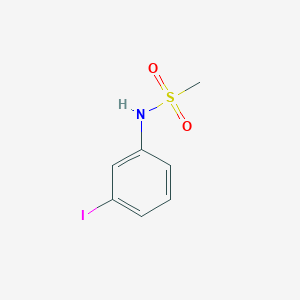

N-(3-iodophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-iodophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMRAQUKSREUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618597 | |

| Record name | N-(3-Iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180530-10-3 | |

| Record name | N-(3-Iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-iodophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Positional Isomerism and Structural Context Within Iodophenylmethanesulfonamides

The chemical properties and reactivity of iodophenylmethanesulfonamides are significantly influenced by the position of the iodine atom on the phenyl ring. The three primary positional isomers are N-(2-iodophenyl)methanesulfonamide (ortho-), N-(3-iodophenyl)methanesulfonamide (meta-), and N-(4-iodophenyl)methanesulfonamide (para-). The location of the bulky iodine atom and its electronic effects dictate the steric hindrance and the electron density distribution across the molecule, thereby influencing its interaction with other reagents and its suitability for various chemical transformations.

The ortho-isomer, N-(2-iodophenyl)methanesulfonamide, has been noted for its role in the synthesis of nitrogen-containing heterocyclic compounds. ontosight.ai For instance, it participates in palladium-catalyzed cross-coupling reactions with terminal alkynes to form 2-substituted indoles. ontosight.ai The para-isomer, N-(4-iodophenyl)methanesulfonamide, serves as a crucial intermediate in the synthesis of complex carbazole (B46965) structures. ambeed.com While detailed research applications for the meta-isomer are less prevalent in publicly available literature, its structural characteristics suggest it is a valuable tool for creating meta-substituted derivatives in molecular design.

Below is a comparative table of the key properties of these positional isomers.

| Property | N-(2-Iodophenyl)methanesulfonamide | This compound | N-(4-Iodophenyl)methanesulfonamide |

| Synonym | ortho-Iodophenylmethanesulfonamide | meta-Iodophenylmethanesulfonamide | para-Iodophenylmethanesulfonamide |

| CAS Number | 116547-92-3 | 180530-10-3 evitachem.com | 102294-59-7 ambeed.com |

| Molecular Formula | C7H8INO2S | C7H8INO2S scbt.com | C7H8INO2S ambeed.com |

| Molecular Weight | 297.12 g/mol | 297.11 g/mol scbt.com | 297.11 g/mol ambeed.com |

| Appearance | Solid | - | - |

| Melting Point | 94-96 °C | - | - |

Data for this compound is limited in some fields.

Broad Research Significance Within Organic Synthesis and Molecular Design

Classical Amidation and Sulfonylation Routes

The most traditional and direct method for the synthesis of N-arylsulfonamides, including this compound, involves the formation of a sulfonamide bond between an aniline (B41778) derivative and a sulfonyl chloride. This approach is widely used due to the ready availability of the starting materials.

Direct Reaction of Aminoiodobenzene Isomers with Methanesulfonyl Chloride

The primary synthesis of this compound is typically achieved by the direct reaction of 3-iodoaniline (B1194756) with methanesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism where the amino group of the 3-iodoaniline attacks the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

The general procedure involves dissolving 3-iodoaniline in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). A base, commonly triethylamine (B128534) or pyridine, is added to the reaction mixture to act as a scavenger for the hydrogen chloride byproduct generated during the reaction. The methanesulfonyl chloride is then added, often in a dropwise manner and at a reduced temperature (e.g., 0–5 °C), to control the exothermic nature of the reaction and minimize the formation of side products. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The final product is then isolated and purified, usually by extraction and subsequent recrystallization or column chromatography.

While effective, this method can sometimes lead to the formation of impurities, and the use of toxic and corrosive reagents like methanesulfonyl chloride requires careful handling.

Optimization of Reaction Parameters: Temperature, Solvent, and Stoichiometry

The efficiency and yield of the direct sulfonylation of 3-iodoaniline can be significantly influenced by several key reaction parameters. The optimization of these parameters is crucial for maximizing the product yield and minimizing the formation of byproducts.

Temperature: The reaction is often initiated at a low temperature (0–5 °C) during the addition of the highly reactive methanesulfonyl chloride to control the reaction rate and prevent potential side reactions, such as polysulfonylation. After the initial addition, the reaction is typically allowed to proceed at room temperature. In some cases, gentle heating might be employed to drive the reaction to completion, although higher temperatures can also promote the degradation of the product or starting materials.

Solvent: The choice of solvent is critical as it must dissolve the reactants and be inert to the reaction conditions. Dichloromethane is a common choice due to its good solvating properties for both the aniline and the sulfonyl chloride, and its relatively low boiling point facilitates easy removal after the reaction. Other aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetonitrile (B52724) can also be used. The polarity of the solvent can influence the reaction rate, with more polar solvents sometimes accelerating the reaction.

Stoichiometry and Base: The stoichiometry of the reactants is carefully controlled, with a slight excess of the methanesulfonyl chloride sometimes used to ensure full consumption of the more valuable 3-iodoaniline. The choice and amount of base are also critical. A tertiary amine base like triethylamine is typically used in at least a stoichiometric amount to neutralize the HCl produced. Using an excess of the base can help to drive the reaction forward. The strength of the base can also be a factor; however, very strong bases may lead to unwanted side reactions.

The following table summarizes the general effects of these parameters on the synthesis:

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Controls reaction rate and selectivity. Lower initial temperature minimizes byproducts. | 0-5 °C for addition, then room temperature. |

| Solvent | Affects solubility and reaction rate. Must be aprotic and inert. | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate. |

| Base | Neutralizes HCl byproduct. Drives the reaction to completion. | Triethylamine, Pyridine (at least 1 equivalent). |

| Stoichiometry | Influences reaction completion and purity. | Near 1:1 ratio of aniline to sulfonyl chloride, or a slight excess of the sulfonyl chloride. |

Transition Metal-Catalyzed Synthetic Strategies

To overcome some of the limitations of classical methods, such as the use of potentially genotoxic reagents, transition metal-catalyzed reactions have emerged as powerful alternatives for the formation of N-arylsulfonamides. organic-chemistry.orgnih.gov These methods often offer milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Approaches from Aryl Halides and Sulfonamides

A significant advancement in N-arylsulfonamide synthesis is the palladium-catalyzed cross-coupling reaction between an aryl halide and a sulfonamide. nih.gov For the synthesis of this compound, this would involve coupling methanesulfonamide (B31651) with a di-halogenated benzene, such as 1-bromo-3-iodobenzene (B1265593) or 1-chloro-3-iodobenzene. This approach is advantageous as it avoids the direct use of anilines and sulfonyl chlorides. organic-chemistry.orgnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the deprotonation of the sulfonamide by a base to form a sulfonamidate anion. This anion then undergoes transmetalation with the palladium(II) complex, and subsequent reductive elimination yields the desired N-arylsulfonamide and regenerates the palladium(0) catalyst.

The success of this reaction is highly dependent on the choice of the palladium catalyst, the ligand, and the base. A variety of phosphine (B1218219) ligands, such as Xantphos and t-BuXPhos, have been shown to be effective in promoting this transformation. organic-chemistry.org The reaction is typically carried out in a high-boiling point aprotic solvent like toluene (B28343) or 2-methyltetrahydrofuran (B130290) at elevated temperatures. organic-chemistry.org

A key advantage of this method is its potential for high chemoselectivity, allowing for the coupling at a more reactive halogen (e.g., bromine) while leaving a less reactive one (e.g., iodine) intact for subsequent functionalization.

Sonogashira Coupling-Based Preparations of Functionalized Iodophenylsulfonamides

The iodo-substituent on the this compound molecule serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a prime example, enabling the formation of a carbon-carbon bond between the iodophenyl ring and a terminal alkyne. wikipedia.org This reaction is a powerful tool for the synthesis of functionalized analogues of this compound. wikipedia.orgnih.gov

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The reaction mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation with a palladium(II)-aryl complex generated from the oxidative addition of this compound to the palladium(0) catalyst. Reductive elimination then affords the alkyne-functionalized product.

This methodology allows for the introduction of a wide variety of alkyne-containing moieties onto the phenylsulfonamide scaffold, providing access to a diverse library of compounds with potentially new properties and applications. The reaction conditions are generally mild, and a broad range of functional groups are tolerated. wikipedia.org

Emerging Synthetic Techniques

The field of organic synthesis is continuously evolving, with new methods being developed to improve the efficiency, safety, and environmental impact of chemical transformations. In the context of N-arylsulfonamide synthesis, several emerging techniques are showing promise.

One notable development is the synthesis of N-arylsulfonamides from nitroarenes as starting materials. tandfonline.comtandfonline.com This approach is attractive because nitroarenes are often inexpensive and readily available. These methods typically involve the reductive coupling of a nitroarene with a sulfonylating agent. While not yet a standard method for the synthesis of this compound, the development of such protocols could provide a valuable alternative to traditional routes.

Furthermore, advancements in catalysis, including the use of more efficient and environmentally benign catalyst systems, continue to shape the landscape of N-arylsulfonamide synthesis. These emerging techniques hold the potential for more sustainable and cost-effective production of this compound and its analogues in the future.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds and is applicable to the formation of sulfonamides. nih.govcbijournal.com

The synthesis of this compound can be efficiently achieved by the reaction of 3-iodoaniline with methanesulfonyl chloride. Under microwave irradiation, this reaction can be completed in minutes, a significant improvement over the hours often required with traditional heating. nih.govcbijournal.com The process typically involves dissolving the reactants in a suitable solvent, such as acetone (B3395972) or dichloromethane, and adding a base, like triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. cbijournal.com The mixture is then subjected to microwave irradiation at a controlled temperature and time.

The key advantage of microwave heating lies in its direct and efficient energy transfer to the polar molecules in the reaction mixture, leading to a rapid increase in temperature and, consequently, a dramatic acceleration of the reaction rate. nih.gov This rapid heating also minimizes the formation of side products that can occur with prolonged reaction times.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes nih.gov |

| Reaction Temperature | Varies (often reflux) | 80-120 °C nih.govnih.gov |

| Energy Input | Indirect heating of vessel | Direct heating of reactants/solvent nih.gov |

| Yield | Good to high | Often higher yields nih.gov |

| Side Product Formation | Can be significant | Minimized due to shorter reaction time |

This table presents a generalized comparison based on typical outcomes in organic synthesis and findings from related microwave-assisted preparations. nih.govnih.gov

Chemo- and Regioselective Synthesis of Substituted Derivatives

The synthesis of specifically substituted derivatives of this compound requires precise control over the reactivity of different functional groups and positions on the aromatic ring, a concept known as chemo- and regioselectivity.

One of the primary challenges in synthesizing N-aryl sulfonamides is achieving selective N-arylation. Palladium-catalyzed cross-coupling reactions have proven to be a general and high-yielding method for the N-arylation of methanesulfonamide with aryl halides. nih.gov This approach allows for the selective formation of the C-N bond between the sulfonamide nitrogen and the aryl ring, even in the presence of other reactive sites. For the synthesis of this compound, this would involve the coupling of 3-iodoaniline with a suitable methanesulfonamide precursor or, more commonly, the coupling of an aryl halide with methanesulfonamide itself. nih.gov

Furthermore, the synthesis of more complex analogues, where the aromatic ring is further substituted, relies on regioselective reactions. For instance, directed lithiation reactions can be employed to introduce substituents at specific positions on an aromatic ring prior to the sulfonamide formation. mdpi.com This method involves using a directing group to guide a strong base, such as n-butyllithium, to deprotonate a specific ortho-position, which can then react with an electrophile to introduce a new substituent.

Electrochemical methods also offer a high degree of chemo- and regioselectivity in sulfonamide synthesis. acs.orgtue.nl The electrochemical oxidative coupling of amines and thiols can be controlled to selectively form the desired sulfonamide bond, often without the need for catalysts or sacrificial reagents. acs.org Kinetic studies of such reactions have shown that the thiol is first oxidized to a disulfide, which then reacts with an aminium radical cation generated from the amine. acs.orgnoelresearchgroup.com This process can be highly selective, avoiding common side reactions like the Shono-type oxidation of amines. acs.orgtue.nl

Table 2: Examples of Reagents and Conditions for Selective Sulfonamide Synthesis

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

| Pd-Catalyzed N-Arylation | Pd(OAc)₂, PPh₃ | High-yielding cross-coupling of aryl halides with methanesulfonamide. | nih.govacs.org |

| Directed Lithiation | n-BuLi | Regioselective functionalization of the aromatic ring prior to sulfonamide formation. | mdpi.com |

| Electrochemical Coupling | Electricity (no catalyst) | Environmentally benign oxidative coupling of thiols and amines. | acs.orgtue.nl |

The choice of synthetic strategy depends on the desired substitution pattern and the available starting materials. These advanced methodologies provide chemists with the tools to construct a wide array of this compound analogues with high precision and efficiency.

Chemical Reactivity and Transformation Pathways of N 3 Iodophenyl Methanesulfonamide

Reactivity Profile of the Aryl Iodide Moiety

The aryl iodide group in N-(3-iodophenyl)methanesulfonamide is a versatile functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is a cornerstone of its utility in the synthesis of more complex molecular architectures.

The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal complexes, most notably palladium(0). This reactivity is the foundation for its extensive use in cross-coupling reactions, which are powerful tools for the construction of biaryl systems and complex heterocyclic scaffolds.

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this reaction, an aryl halide is coupled with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The aryl iodide of this compound is an excellent substrate for this transformation due to the high reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid to yield the corresponding N-(biphenyl-3-yl)methanesulfonamide derivative. This transformation is valuable for the synthesis of molecules with extended aromatic systems, which are of interest in materials science and medicinal chemistry. While specific examples for this compound are not extensively detailed in readily available literature, the reaction is a standard and predictable transformation for aryl iodides. nih.govmdpi.comuwindsor.ca

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs) |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene (B28343), dioxane, DMF, or aqueous mixtures |

| Temperature | Room temperature to reflux |

This table represents typical conditions for the Suzuki-Miyaura coupling of aryl iodides and may be applicable to this compound.

The synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant biological and electronic properties, can be achieved through palladium-catalyzed cross-coupling reactions. nih.gov One such approach involves the coupling of an aryl halide with a silylaryl triflate. While direct evidence for the use of this compound in this specific transformation is scarce, the reactivity of its isomer, N-(2-iodophenyl)methanesulfonamide, provides a strong precedent. In this related case, palladium catalysis facilitates the formation of carbazole (B46965) derivatives with high efficiency. The reaction likely proceeds through a tandem process of C-H functionalization and C-N bond formation. nih.gov The methanesulfonamide (B31651) group can serve as a directing group in such cyclizations.

Beyond two-component cross-coupling reactions, the aryl iodide functionality can participate in more complex cascade reactions, including those that proceed through radical intermediates. These transformations allow for the rapid construction of intricate polycyclic systems.

Palladium-catalyzed reactions involving carbon monoxide can lead to the formation of carbonyl-containing cyclic structures. Under specific conditions, an aryl iodide can undergo a sequence of reactions including carbonylation and cyclization to form spirocyclic compounds. For instance, a palladium(0)-catalyzed carbonylation-coupling-cyclization of allenic sulfonamides with aryl iodides under carbon monoxide pressure has been shown to produce pyrroline (B1223166) derivatives. diva-portal.org While not a direct example with this compound, this illustrates the potential for the aryl iodide and sulfonamide functionalities to participate in such complex, multi-bond forming sequences. The pressure of carbon monoxide is a critical parameter in driving the carbonylation step.

The intramolecular Heck reaction is a powerful tool for the synthesis of a wide variety of heterocyclic and carbocyclic ring systems. clockss.orgprinceton.edu This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene. To utilize this compound in such a reaction, it would first need to be functionalized with an alkene-containing side chain on the nitrogen atom of the sulfonamide.

For example, an N-allyl-N-(3-iodophenyl)methanesulfonamide derivative could, in principle, undergo an intramolecular Heck cyclization to form a dihydroquinoline or related heterocyclic system. The regioselectivity of the cyclization (i.e., the size of the ring formed) would be influenced by the length of the tether connecting the aryl iodide and the alkene. The reaction typically proceeds via oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, and finally, β-hydride elimination to regenerate the catalyst and release the cyclized product. This strategy has been successfully applied to the synthesis of various indolines and other nitrogen heterocycles from related precursors. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for N 3 Iodophenyl Methanesulfonamide

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions in real-time, such as in the synthesis of N-(3-iodophenyl)methanesulfonamide. youtube.com This simple, rapid, and cost-effective method allows chemists to qualitatively assess the consumption of starting materials and the formation of the desired product. youtube.com

The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. libretexts.org For sulfonamides, silica (B1680970) gel is a commonly used stationary phase due to its polarity. usda.govresearchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. Through capillary action, the mobile phase ascends the plate, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org

In the synthesis of this compound, TLC can be used to track the disappearance of the starting materials, such as 3-iodoaniline (B1194756) and methanesulfonyl chloride, and the appearance of the product spot. nih.gov By comparing the spots from the reaction mixture with those of the pure starting materials and a reference standard of the product, the reaction's progress can be efficiently monitored. youtube.com

Visualization: Since this compound is a UV-active compound due to its phenyl ring, the spots on the TLC plate can be visualized under a UV lamp (typically at 254 nm). nih.govsilicycle.com The compound will appear as a dark spot on a fluorescent background. For compounds without a UV chromophore, various chemical stains can be used. silicycle.com For primary and secondary amines, which could be starting materials, fluorescamine (B152294) can be used as a spray reagent, which reacts to form highly fluorescent derivatives visible under UV light (366 nm). tandfonline.com

Retention Factor (Rf): The retention factor, or Rf value, is a key parameter in TLC, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.org While specific Rf values are highly dependent on the exact conditions (stationary phase, mobile phase composition, temperature), a typical TLC profile for the synthesis of this compound can be generalized.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Typical Mobile Phase | Stationary Phase | Visualization Method | Expected Rf Value (Approximate) |

| 3-Iodoaniline (Starting Material) | Chloroform/t-Butanol (80:20) usda.gov | Silica Gel GF254 nih.gov | UV Light (254 nm), Fluorescamine Spray silicycle.comtandfonline.com | Higher than product |

| This compound (Product) | Chloroform/t-Butanol (80:20) usda.gov | Silica Gel GF254 nih.gov | UV Light (254 nm) silicycle.com | Lower than starting amine |

Note: The Rf values are relative and for illustrative purposes. The starting amine is generally more polar than the resulting sulfonamide, leading to a lower Rf value for the product in a normal-phase system.

The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate. youtube.com

Complementary Analytical Techniques in Compound Characterization

While TLC is excellent for reaction monitoring, a combination of other analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the final this compound compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used for the separation, identification, and quantification of compounds. nih.gov For sulfonamides, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov HPLC provides higher resolution and more accurate quantification than TLC and is crucial for determining the purity of the synthesized this compound.

Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. spectrabase.com In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, the S=O bonds of the sulfonamide group, and the C-I bond, as well as vibrations associated with the aromatic ring.

Table 2: Summary of Complementary Analytical Techniques for this compound Characterization

| Analytical Technique | Information Obtained | Expected Observations for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. nih.gov | A single major peak indicating high purity. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. spectrabase.com | Molecular ion peak corresponding to the compound's mass. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Number and environment of hydrogen atoms. | Signals corresponding to the aromatic protons, the N-H proton, and the methyl protons of the sulfonyl group. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Number and environment of carbon atoms. | Signals for the aromatic carbons and the methyl carbon. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic peaks for N-H, S=O (asymmetric and symmetric stretching), and C-I bonds. |

The collective data from these complementary techniques provide a comprehensive and definitive characterization of this compound, ensuring its identity, structure, and purity for any subsequent use.

Theoretical and Computational Chemistry Studies of N 3 Iodophenyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-(3-iodophenyl)methanesulfonamide. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the most probable site for electron acceptance. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would typically show electronegative regions around the oxygen and nitrogen atoms of the sulfonamide group, indicating their potential to act as hydrogen bond acceptors. The iodine atom, due to the phenomenon of the "sigma-hole," can exhibit a region of positive electrostatic potential, making it a potential halogen bond donor.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: The values in this table are illustrative and based on typical results for similar aromatic sulfonamides from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, revealing its conformational landscape and flexibility over time. These simulations model the atomic motions of the molecule, governed by a force field that approximates the potential energy of the system.

A key aspect of the conformational analysis of this molecule is the rotation around the S-N and N-C bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations. The results of such simulations can be visualized through Ramachandran-like plots for the relevant dihedral angles, showing the most populated conformational states. This information is critical for understanding how the molecule might fit into a biological receptor or pack in a crystal lattice.

Computational Insights into Non-Covalent Interactions

Non-covalent interactions are paramount in determining the supramolecular chemistry and biological activity of molecules like this compound. Computational methods are essential for characterizing these relatively weak forces.

The N-H group of the sulfonamide is a potent hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize these hydrogen bonds by locating bond critical points and quantifying the electron density at these points. These studies can predict the geometry and strength of hydrogen bonds that this compound forms with itself (in dimers or larger aggregates) or with other molecules.

The iodine substituent on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile (such as a lone pair on an oxygen or nitrogen atom). Computational modeling can predict the presence and strength of a "sigma-hole" on the iodine atom, a region of positive electrostatic potential responsible for this interaction. Studies on related iodinated aromatic compounds have demonstrated the significant role of halogen bonding in directing crystal packing and in molecular recognition. nih.gov

Table 2: Characterization of Non-Covalent Interactions in this compound (Illustrative Data)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H | O=S | 1.8 - 2.2 | 3 - 8 |

| Halogen Bond | C-I | O/N | 2.8 - 3.5 | 1 - 5 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the synthesis of this compound or its reactions can be modeled to understand the transition states and intermediates involved. By calculating the energy barriers for different potential pathways, the most likely reaction mechanism can be determined. While specific mechanistic studies on this compound are not widely available, computational approaches have been successfully applied to understand the reactivity of the sulfonamide functional group in various chemical transformations.

Q & A

Q. What are the common synthetic routes for preparing N-(3-iodophenyl)methanesulfonamide, and how are intermediates characterized?

The synthesis typically involves reacting 3-iodoaniline with methanesulfonyl chloride in the presence of a base like triethylamine. For example, analogous chloromethyl derivatives are synthesized by reacting substituted anilines with methanesulfonyl chloride in tetrahydrofuran (THF) at room temperature . Key intermediates are characterized using IR, <sup>1</sup>H/<sup>13</sup>C NMR, and elemental analysis to confirm structure and purity. Adjustments for iodine substitution may require inert conditions due to potential sensitivity of the iodo group.

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Essential techniques include:

- FT-IR : To identify sulfonamide S=O stretches (~1300–1150 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- NMR : <sup>1</sup>H NMR for aromatic protons and sulfonamide NH (δ 8–10 ppm), <sup>13</sup>C NMR for iodine-induced deshielding effects.

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> for C7H7INO2S).

- Elemental Analysis : To validate stoichiometry .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a leaving group, enabling participation in Ullmann, Suzuki, or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with boronic acids can introduce aryl/heteroaryl groups at the 3-position. Reaction conditions (e.g., catalyst loading, solvent) must balance iodine’s leaving-group propensity with potential steric hindrance .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry, predict frontier molecular orbitals (HOMO/LUMO), and simulate UV/Vis spectra. For instance, studies on similar sulfonamides use the PM6 method to model bond angles and free energy states, aiding in understanding charge distribution and reactive sites . These models guide experimental design for functionalization or polymerization.

Q. What strategies resolve contradictions in reported synthetic yields for iodophenyl sulfonamide derivatives?

Discrepancies may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. THF alter reaction rates.

- Iodine Stability : Light or moisture sensitivity may require inert atmospheres.

- Catalyst Optimization : Palladium/copper catalysts improve coupling efficiency. Systematic screening using Design of Experiments (DoE) can identify critical variables .

Q. How is this compound utilized in designing bioactive analogues for anticancer or antimicrobial studies?

Structural modifications, such as replacing iodine with trifluoromethyl or methoxy groups, are explored to enhance bioavailability. For example, sulfonamide derivatives with substituted benzyl groups show reduced SKBR3 (breast cancer) and SKOV3 (ovarian cancer) cell viability. Biological assays (MTT/proliferation) and SAR studies link electronic effects (e.g., iodine’s electron-withdrawing nature) to activity .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and adjacent oxygen atoms). For chlorophenyl analogues, torsional angles between the aryl ring and sulfonamide group are critical for packing efficiency. Iodine’s larger van der Waals radius may influence lattice parameters .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.